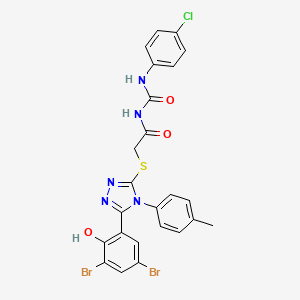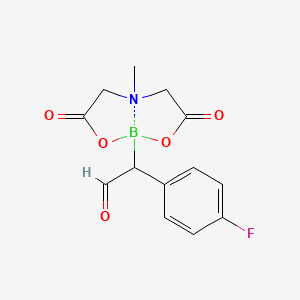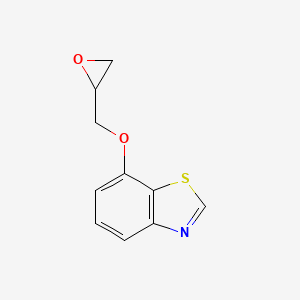![molecular formula C10H25N3O2 B13783414 2-Propanol, 1,1'-[iminobis(2,1-ethanediylimino)]bis- CAS No. 68310-61-2](/img/structure/B13783414.png)
2-Propanol, 1,1'-[iminobis(2,1-ethanediylimino)]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1,1’-[iminobis(2,1-ethanediylimino)]bis- is an organic compound with the molecular formula C10H21N3O2. It is also known as 1,1’-[iminobis(ethyleneimino)]dipropan-2-ol. This compound is a colorless to pale yellow liquid that is soluble in water and common organic solvents. It has a pH value of 8-9 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1’-[iminobis(2,1-ethanediylimino)]bis- typically involves the reaction of diethylenetriamine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Diethylenetriamine+Propylene oxide→2-Propanol, 1,1’-[iminobis(2,1-ethanediylimino)]bis-
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction rate and efficiency .
化学反応の分析
Types of Reactions
2-Propanol, 1,1’-[iminobis(2,1-ethanediylimino)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly used.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated compounds and other substituted derivatives.
科学的研究の応用
2-Propanol, 1,1’-[iminobis(2,1-ethanediylimino)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
作用機序
The mechanism of action of 2-Propanol, 1,1’-[iminobis(2,1-ethanediylimino)]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .
類似化合物との比較
Similar Compounds
Diisopropanolamine: Similar in structure but with different functional groups.
Bis(2-hydroxypropyl)amine: Another related compound with similar properties.
1,1’-Iminobis(2-propanol): Shares structural similarities but differs in specific functional groups.
Uniqueness
2-Propanol, 1,1’-[iminobis(2,1-ethanediylimino)]bis- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to form stable complexes with various molecules makes it valuable in diverse applications .
特性
CAS番号 |
68310-61-2 |
|---|---|
分子式 |
C10H25N3O2 |
分子量 |
219.32 g/mol |
IUPAC名 |
1-[2-[2-(2-hydroxypropylamino)ethylamino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C10H25N3O2/c1-9(14)7-12-5-3-11-4-6-13-8-10(2)15/h9-15H,3-8H2,1-2H3 |
InChIキー |
NZUBVRAELACYSL-UHFFFAOYSA-N |
正規SMILES |
CC(CNCCNCCNCC(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


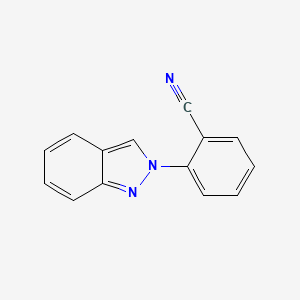
(2-propanolato)-](/img/structure/B13783339.png)
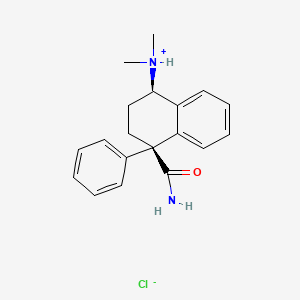
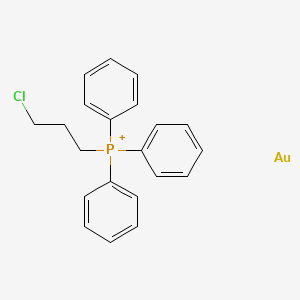
![1-Propanaminium, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate)](/img/structure/B13783355.png)
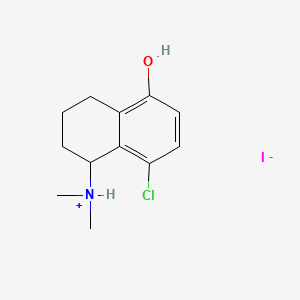
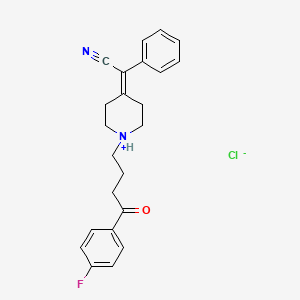
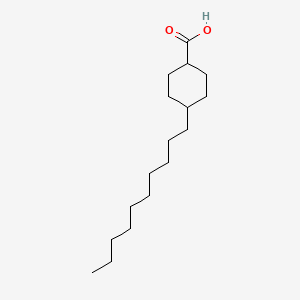
![N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide](/img/structure/B13783373.png)

